molecular formula C13H7F3O2 B1393240 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid CAS No. 1262006-03-0

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid

Cat. No. B1393240
M. Wt: 252.19 g/mol
InChI Key: YVTQKWMENNEUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” is a chemical compound. However, there is limited information available about this specific compound. It is structurally similar to other compounds such as “3,5-Difluorophenylacetic acid” and “3-(3,5-Difluorophenyl)propionic acid” which are known compounds12.



Synthesis Analysis

The synthesis of “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” is not explicitly documented in the literature. However, similar compounds have been synthesized using various methods. For instance, Zhou et al. constructed a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties3.



Molecular Structure Analysis

The molecular structure of “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” is not explicitly documented. However, structurally similar compounds such as “3,5-Difluorophenylacetic acid” and “3-(3,5-Difluorophenyl)propionic acid” have molecular formulas of C8H6F2O2 and C9H8F2O2 respectively12.



Chemical Reactions Analysis

The specific chemical reactions involving “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” are not documented in the literature. However, similar compounds have been involved in various chemical reactions. For example, Zhou et al. evaluated a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties for antimicrobial activities3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” are not explicitly documented. However, structurally similar compounds such as “3,5-Difluorophenylacetic acid” and “3-(3,5-Difluorophenyl)propionic acid” have molecular weights of 186.16 and 168.16 respectively15.


Scientific Research Applications

  • Environmental Biodegradation : Studies on the degradation of fluorobenzoic acids by bacteria such as Pseudomonas sp. have shown that these compounds can be metabolized in environmental settings. For instance, Pseudomonas sp. B13 can cometabolize monofluorobenzoates and has a pathway for isomeric fluorobenzoates degradation (Schreiber et al., 1980).

  • Medical Imaging : Fluorobenzoic acids, including derivatives of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid, have been used in medical imaging. A study on the rapid synthesis of 18F-labelled peptides, useful in positron emission tomography (PET), utilized 4-fluorobenzoic acid as a labelling compound (Sutcliffe-Goulden et al., 2002).

  • Organic Electronics : In the field of organic electronics, 4-fluorobenzoic acid (a related compound) has been applied to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This has implications for the development of high-efficiency, ITO-free organic solar cells (Tan et al., 2016).

  • Material Science : In material science, derivatives of fluorobenzoic acid have been used to formulate nematic mixtures for dual-frequency addressing systems. The mesomorphic and dielectric properties of fluorosubstituted esters, including compounds like 4-cyano-3-fluorophenyl 4-alkyloxy-2-fluorobenzoates, have been investigated for their application in liquid crystal displays (Ziobro et al., 2009).

  • Agricultural Research : In agricultural research, the evaluation of fluorobenzoate tracers in surface soils revealed insights into the movement of water in porous media. This study compared the transport properties of various fluorinated benzoic acid derivatives to understand their interactions with soil matrix (Jaynes, 1994).

  • Antibacterial Research : Some derivatives of fluorobenzoic acid, such as hydrazones derived from 4-fluorobenzoic acid hydrazide, have been synthesized and evaluated for their antimycobacterial activity, indicating potential applications in combating bacterial diseases (Koçyiğit-Kaymakçıoğlu et al., 2009).

Safety And Hazards

The safety and hazards associated with “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” are not explicitly documented. However, similar compounds have been associated with certain hazards. For instance, “3,5-Difluorophenylacetic acid” should be handled with care to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes6.


Future Directions

The future directions for the study and application of “4-(3,5-Difluorophenyl)-3-fluorobenzoic acid” are not explicitly documented. However, the ongoing research into similar compounds suggests potential for further exploration in various fields, including medicinal chemistry3.


properties

IUPAC Name

4-(3,5-difluorophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTQKWMENNEUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681396
Record name 2,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid

CAS RN

1262006-03-0
Record name 2,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a reactor under an N2-atmosphere, 100 ml of a 1.3M THF solution of isopropyl magnesium chloride/lithium chloride complex (130 mmol) was added and then stirred at room temperature, 28.7 g (100 mmol) of 4-bromo-2,3′,5′-trifluoro-1,1′-biphenyl was slowly added, and then the mixture was stirred at room temperature for 2 hours. Next, while the mixture was cooled to 5-15° C. by an ice bath, dried CO2 gas was blown in without heat generation. The reaction solution was poured in 200 ml of 2N HCl(aq) and extracted by diethyl ether. After the organic layer was collected, washed by saturated saline and dried by anhydrous magnesium sulfate, it was filtered to remove the insoluble substance and concentrated under a reduced pressure. The residue was purified by a fractionation operation utilizing column chromatography, with ethyl acetate as an eluent solvent and silica gel as a filler. The product was further purified by recrystallization using heptane/ethanol in a volume ratio of 30/70, so that 10.3 g of 2,3′,5′-trifluoro-1,1′-biphenyl-4-carboxylic acid was obtained as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.